Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl ester at position 2 and a 3-methylbenzamido substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, particularly in kinase inhibition and antibacterial applications. The 3-methylbenzamido group contributes to hydrogen bonding and hydrophobic interactions, while the ester moiety enhances solubility and metabolic stability .
Properties
IUPAC Name |
methyl 3-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-11-6-5-7-12(10-11)17(20)19-15-13-8-3-4-9-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGZXDUFTDGNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 3-methylbenzoic acid with benzo[b]thiophene-2-carboxylic acid. The reaction is carried out under basic conditions using reagents such as sodium bicarbonate and chloroform . Another method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiophenes .
Scientific Research Applications
Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 3
The position 3 substituent significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
- The 3-methylbenzamido group in the target compound offers a balance between hydrophobicity (methyl group) and hydrogen bonding (amide NH and carbonyl), making it suitable for interactions with enzyme active sites .
- Imidazole-containing analogs () show enhanced inhibition of viral proteases, suggesting that bulkier substituents improve target engagement.
Substituent Variations at Position 2
The methyl ester at position 2 is critical for solubility and synthetic versatility. Notable analogs include:
Key Observations :
Physicochemical and Spectral Properties
- Melting Point : The target compound likely has a melting point >200°C due to hydrogen bonding from the amide (cf. compound 2 in : 223–226°C) .
- IR Spectroscopy : Expected peaks include C=O stretches (ester: ~1710 cm⁻¹; amide: ~1650 cm⁻¹) and NH stretch (~3300 cm⁻¹) .
- 1H NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and 3-methylbenzamido CH3 (δ 2.3–2.5 ppm) .
Biological Activity
Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research findings.
IUPAC Name: Methyl 3-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Molecular Formula: C18H15NO3S
Molecular Weight: 341.38 g/mol
The synthesis typically involves the condensation of 3-methylbenzoic acid with benzo[b]thiophene-2-carboxylic acid under basic conditions, utilizing reagents like sodium bicarbonate and chloroform. The compound serves as a building block for more complex heterocyclic compounds and is also utilized in the study of enzyme inhibitors and receptor antagonists.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, effectively blocking their activity.
- Receptor Antagonism: It acts as a receptor antagonist, preventing the binding of natural ligands, which modulates cellular signaling pathways.
These mechanisms make it a potential candidate for drug development targeting various diseases.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil .
- Anti-inflammatory Effects: The compound has been noted for its ability to reduce inflammation markers, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties: Benzothiophene derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in infectious disease treatment .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in MCF-7 cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antimicrobial | Effective against bacterial strains |
Case Study: Anticancer Efficacy
In a study published in MDPI, this compound was tested against human breast cancer cell lines. The results showed that the compound significantly inhibited cell growth at micromolar concentrations, demonstrating a selective cytotoxic effect on cancerous cells compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
